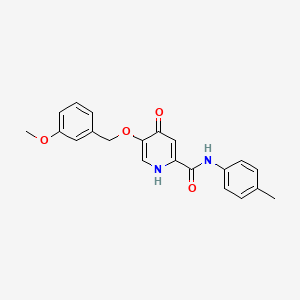

![molecular formula C20H24FN7O3 B2667909 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide CAS No. 851940-88-0](/img/structure/B2667909.png)

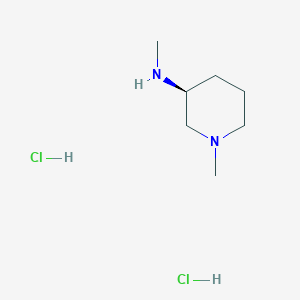

2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including a piperazine ring and a purine ring. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on related compounds, such as flunarizine and other piperazine derivatives, reveals advanced synthesis methods and characterization. For example, flunarizine, a drug that exhibits vasodilating effects and shows antihistamine activity, is produced via condensation reactions involving piperazine and other chemical entities (Shakhmaev, Sunagatullina, & Zorin, 2016). These synthesis techniques could be applicable or adaptable for synthesizing the compound , highlighting the importance of metal-catalyzed amination and other advanced synthetic methodologies in producing complex chemical entities.

Biological Activities

Studies on compounds with structural similarities, including various piperazine and acetamide derivatives, demonstrate a range of biological activities, such as anticonvulsant and antimicrobial properties. For instance, a series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides showed significant protection in animal models of epilepsy (Obniska et al., 2015). These findings suggest that related compounds, including the one , could potentially have applications in the study of neurological disorders or in developing treatments for such conditions.

Potential Applications in Material Science

The synthesis of polyamides containing uracil and adenine, through reactions involving similar chemical structures, reveals applications in material science, specifically in the creation of novel polymers with potential biocompatibility or bioactivity (Hattori & Kinoshita, 1979). This research indicates the versatility of compounds with structural features related to the query compound, suggesting potential applications in developing new materials with specific functionalities.

Mecanismo De Acción

This compound acts as an inhibitor of ENTs. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km). The inhibitory effect of this compound could not be washed out, and it did not affect cell viability, protein expression, and internalization of ENT1 and ENT2 . Therefore, similar to FPMINT, this compound is an irreversible and non-competitive inhibitor .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN7O3/c1-24-18-17(19(30)25(2)20(24)31)28(11-15(22)29)16(23-18)12-26-7-9-27(10-8-26)14-6-4-3-5-13(14)21/h3-6H,7-12H2,1-2H3,(H2,22,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLUHPWPJRWECZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

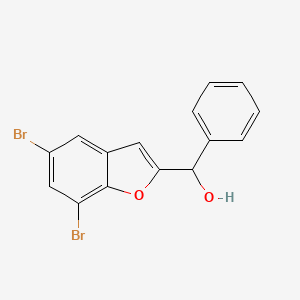

![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2667832.png)

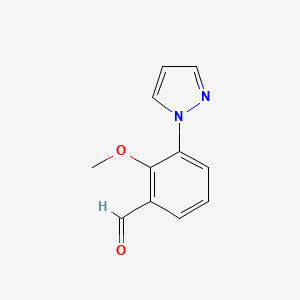

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide](/img/structure/B2667836.png)

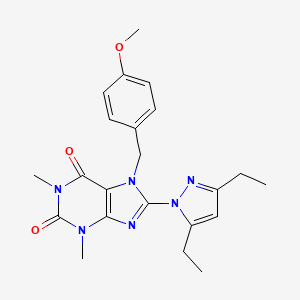

![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2667838.png)

![4-ethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2667845.png)

![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2667848.png)

![2-(Benzotriazol-1-yl)-1-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]ethanone](/img/structure/B2667849.png)